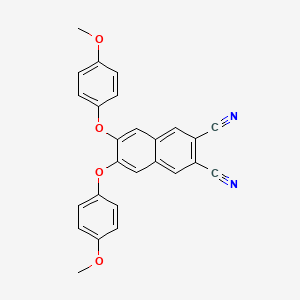

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile

Beschreibung

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile is a disubstituted naphthalene derivative synthesized via Suzuki–Miyaura cross-coupling. The compound features two 4-methoxyphenoxy groups at the 6,7-positions of a naphthalene core and two electron-withdrawing cyano groups at the 2,3-positions. This structural arrangement confers unique electronic and steric properties, making it a precursor for naphthalocyanines with applications in photodynamic therapy, nonlinear optics, and optoelectronic materials .

Synthesis: The compound is synthesized from 6,7-dibromonaphthalene-2,3-dicarbonitrile (precursor 1) using 4-methoxyphenylboronic acid, a palladium(II) catalyst, and a 1,4-dioxane/acetonitrile solvent system. The reaction achieves a moderate yield of 51% after purification .

Molecular Formula: C₂₆H₁₈N₂O₂ (pale yellow solid).

Eigenschaften

CAS-Nummer |

918663-88-4 |

|---|---|

Molekularformel |

C26H18N2O4 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

6,7-bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile |

InChI |

InChI=1S/C26H18N2O4/c1-29-21-3-7-23(8-4-21)31-25-13-17-11-19(15-27)20(16-28)12-18(17)14-26(25)32-24-9-5-22(30-2)6-10-24/h3-14H,1-2H3 |

InChI-Schlüssel |

LWYDQACSLPTHNJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)OC2=CC3=CC(=C(C=C3C=C2OC4=CC=C(C=C4)OC)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,7-Bis(4-methoxyphenoxy)naphthalen-2,3-dicarbonitril umfasst typischerweise einen mehrstufigen Prozess. Ein übliches Verfahren umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Naphthalinderivat.

Substitutionsreaktion: Das Naphthalinderivat unterliegt einer Substitutionsreaktion mit 4-Methoxyphenol in Gegenwart einer geeigneten Base und eines Lösungsmittels, um die 4-Methoxyphenoxygruppen einzuführen.

Cyanierung: Das substituierte Naphthalen wird dann unter geeigneten Bedingungen mit einem Cyanierungsmittel wie Kupfer(I)-Cyanid cyaniert, um die Cyanogruppen an den Positionen 2 und 3 einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, effizienten Katalysatoren und skalierbaren Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,7-Bis(4-methoxyphenoxy)naphthalen-2,3-dicarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Cyanogruppen können unter geeigneten Bedingungen zu Aminen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.

Reduktion: Hydrierung mit Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid kann für die Reduktion verwendet werden.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6,7-Bis(4-methoxyphenoxy)naphthalen-2,3-dicarbonitril hängt von seiner Anwendung ab:

Fluoreszenzfarbstoffe: Die Verbindung kann mit biologischen Molekülen interagieren, was zu einer Fluoreszenzemission führt, die detektiert und für die Bildgebung verwendet werden kann.

Organische Elektronik: In OLEDs und OPVs kann die Verbindung an Ladungstransferprozessen teilnehmen und so zur Effizienz dieser Geräte beitragen.

Wirkmechanismus

The mechanism of action of 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile depends on its application:

Fluorescent Probes: The compound can interact with biological molecules, leading to fluorescence emission that can be detected and used for imaging.

Organic Electronics: In OLEDs and OPVs, the compound can participate in charge transfer processes, contributing to the efficiency of these devices.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to the 6,7-disubstituted naphthalene-2,3-dicarbonitrile family, which is extensively studied for its versatility in forming naphthalocyanines. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Properties of 6,7-Disubstituted Naphthalene-2,3-dicarbonitriles

Key Comparisons :

Synthetic Efficiency: Steric Effects: Bulky substituents (e.g., 2-naphthyl) lower yields (64–66%) due to hindered cross-coupling, while smaller groups (e.g., phenyl) achieve higher yields (75–85%) . Electron-Donating Groups: Methoxyphenoxy substituents improve solubility in polar solvents compared to non-polar phenyl or naphthyl groups .

Optical and Aggregation Behavior: Aggregation Control: Bulky 2-naphthyl groups in 6,7-Bis(2-naphthyl)naphthalene-2,3-dicarbonitrile reduce π-stacking in naphthalocyanines, enhancing photostability . In contrast, methoxyphenoxy groups offer moderate steric hindrance, balancing solubility and intermolecular interactions . Dual-State Emission (DSE): No DSE behavior has been reported for 6,7-disubstituted naphthalene-2,3-dicarbonitriles, unlike structurally rigid anthracene derivatives .

Applications :

- Naphthalocyanine Precursors : The target compound forms Zn(II) naphthalocyanines with strong near-IR absorption, suitable for photodynamic therapy .

- Comparison with Phthalocyanines : Naphthalocyanines exhibit redshifted absorption spectra (λₐᵦₛ > 800 nm) compared to phthalocyanines (λₐᵦₛ ~ 700 nm) due to extended π-conjugation .

Research Findings and Trends

- Substituent Design : Electron-donating groups (e.g., methoxy) improve solubility, while bulky groups (e.g., 2-naphthyl) mitigate aggregation in naphthalocyanines .

- Catalytic Systems : Pd(II) catalysts remain standard for Suzuki–Miyaura cross-coupling of naphthalene-2,3-dicarbonitriles due to stability and efficiency .

- Unmet Needs: No DSE-active naphthalene-2,3-dicarbonitriles have been reported, highlighting a gap for future research .

Biologische Aktivität

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile (CAS No. 918663-88-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound’s synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula: C₁₈H₁₈N₂O₄

- Molecular Weight: 318.35 g/mol

- LogP: 5.25 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with methoxyphenol compounds in the presence of suitable catalysts. The detailed synthetic route often includes:

- Formation of the naphthalene core through cyclization.

- Substitution reactions to introduce methoxyphenoxy groups at the 6 and 7 positions.

- Cyanation reactions to yield the dicarbonitrile functionality.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors revealed that treatment with this compound led to a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to untreated groups. Histological analysis showed reduced infiltration of inflammatory cells and preservation of tissue architecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.